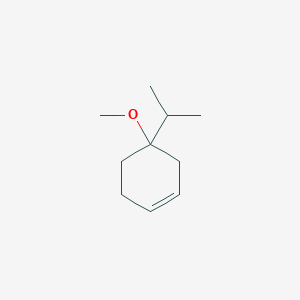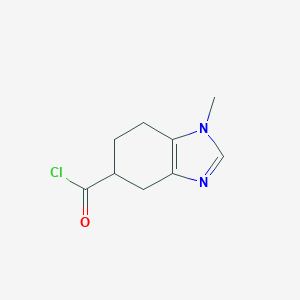
1-Methyl-4,5,6,7-tetrahydrobenzimidazole-5-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4,5,6,7-tetrahydrobenzimidazole-5-carbonyl chloride is a heterocyclic compound with a benzimidazole core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the carbonyl chloride functional group makes it a versatile intermediate for further chemical modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4,5,6,7-tetrahydrobenzimidazole-5-carbonyl chloride typically involves the reaction of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole with phosgene or other chlorinating agents. The reaction is usually carried out under controlled conditions to ensure the selective formation of the carbonyl chloride group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-4,5,6,7-tetrahydrobenzimidazole-5-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzimidazole ring can undergo oxidation to form N-oxides using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane), temperature (0-25°C).
Reduction: Reducing agent (LiAlH4), solvent (ether), temperature (0-25°C).
Oxidation: Oxidizing agent (H2O2), solvent (acetonitrile), temperature (0-25°C).
Major Products
Amides, Esters, Thioesters: Formed from substitution reactions.
Alcohols: Formed from reduction reactions.
N-Oxides: Formed from oxidation reactions.
Aplicaciones Científicas De Investigación
1-Methyl-4,5,6,7-tetrahydrobenzimidazole-5-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: It acts as a building block for the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4,5,6,7-tetrahydrobenzimidazole-5-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by interacting with specific molecular targets. The carbonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole: Lacks the carbonyl chloride group, making it less reactive in certain chemical transformations.
1-Methyl-1H-benzimidazole-5-carbonyl chloride: Similar structure but without the tetrahydro ring, affecting its chemical and physical properties.
4,5,6,7-Tetrahydro-1H-benzimidazole-5-carbonyl chloride: Lacks the methyl group, which can influence its reactivity and applications.
Uniqueness
1-Methyl-4,5,6,7-tetrahydrobenzimidazole-5-carbonyl chloride is unique due to the combination of the benzimidazole core, tetrahydro ring, and carbonyl chloride functional group. This combination imparts specific reactivity and properties that make it valuable for various applications in research and industry.
Propiedades
Número CAS |
131020-45-6 |
|---|---|
Fórmula molecular |
C9H11ClN2O |
Peso molecular |
198.65 g/mol |
Nombre IUPAC |
1-methyl-4,5,6,7-tetrahydrobenzimidazole-5-carbonyl chloride |
InChI |
InChI=1S/C9H11ClN2O/c1-12-5-11-7-4-6(9(10)13)2-3-8(7)12/h5-6H,2-4H2,1H3 |
Clave InChI |
DDNCJIBYSUKELP-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C1CCC(C2)C(=O)Cl |
SMILES canónico |
CN1C=NC2=C1CCC(C2)C(=O)Cl |
Sinónimos |
1H-Benzimidazole-5-carbonyl chloride, 4,5,6,7-tetrahydro-1-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


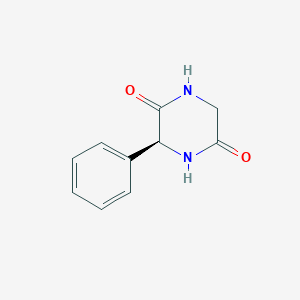

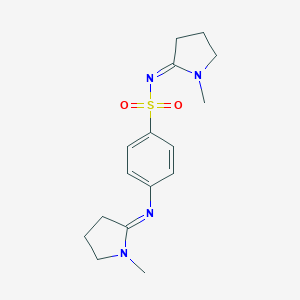
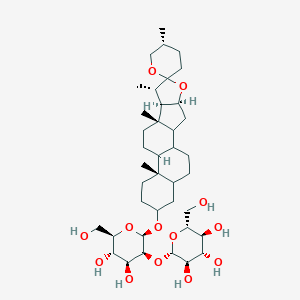

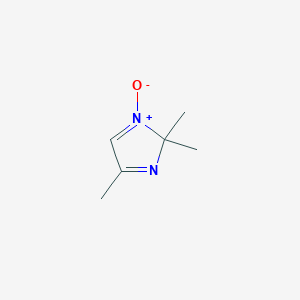
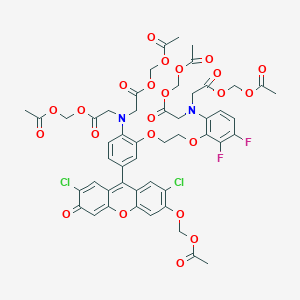
![2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B162719.png)
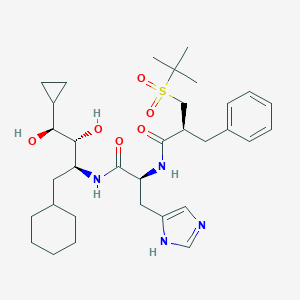
![Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B162722.png)
![Acetyloxymethyl 2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B162723.png)


